molecular formula C5H8N4S B064942 3-amino-N-methyl-1H-pyrazole-4-carbothioamide CAS No. 178556-83-7

3-amino-N-methyl-1H-pyrazole-4-carbothioamide

Cat. No. B064942
M. Wt: 156.21 g/mol
InChI Key: IYPJVZZHXZLOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-methyl-1H-pyrazole-4-carbothioamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as AMPTA, and it has been shown to have a variety of interesting properties that make it useful for a range of different applications. In

Scientific Research Applications

AMPTA has been studied for a variety of different scientific research applications. One of the most common uses of this compound is in the study of enzyme inhibition. AMPTA has been shown to be a potent inhibitor of a range of different enzymes, including carbonic anhydrase and urease. This makes it a useful tool for studying the mechanisms of these enzymes and their potential role in various disease states.
In addition to its use in enzyme inhibition studies, AMPTA has also been studied for its potential use as a chemical probe. This compound has been shown to be able to selectively bind to certain proteins, allowing researchers to study the function of these proteins in more detail. This has potential applications in drug discovery and the development of new therapies for a range of different diseases.

Mechanism Of Action

The mechanism of action of AMPTA is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the enzyme or protein of interest. This covalent bond disrupts the normal function of the enzyme or protein, leading to inhibition of its activity. The exact mechanism of this process is still the subject of ongoing research.

Biochemical And Physiological Effects

AMPTA has been shown to have a range of different biochemical and physiological effects. One of the most notable effects of this compound is its ability to inhibit the activity of certain enzymes, as mentioned previously. In addition to this, AMPTA has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

AMPTA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under normal laboratory conditions. In addition to this, AMPTA is a potent inhibitor of a range of different enzymes and proteins, making it a useful tool for studying their function.
However, there are also some limitations to the use of AMPTA in laboratory experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not fully understood about its properties and mechanism of action. In addition to this, the use of AMPTA may be limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving AMPTA. One of the most promising areas of research is in the development of new therapies for a range of different diseases. AMPTA has been shown to have potential applications in the treatment of inflammatory diseases, and it may also have applications in the treatment of cancer and other diseases.
In addition to this, there is ongoing research into the mechanism of action of AMPTA and its potential use as a chemical probe. This research may lead to the development of new tools for studying the function of enzymes and proteins, which could have important implications for drug discovery and the development of new therapies.
Conclusion:
In conclusion, AMPTA is a chemical compound that has shown great promise for use in scientific research. Its ability to inhibit the activity of certain enzymes and proteins, as well as its potential use as a chemical probe, make it a valuable tool for studying a range of different biological processes. While there are still many questions to be answered about its properties and mechanism of action, the potential applications of AMPTA in the development of new therapies and the advancement of scientific knowledge are exciting areas of future research.

Synthesis Methods

The synthesis method for AMPTA involves the reaction of methyl isothiocyanate and 3-aminopyrazole in the presence of a base. This reaction results in the formation of AMPTA, which can be purified using standard laboratory techniques. The yield of this reaction is typically high, and the resulting compound is relatively stable under normal laboratory conditions.

properties

CAS RN

178556-83-7

Product Name

3-amino-N-methyl-1H-pyrazole-4-carbothioamide

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

5-amino-N-methyl-1H-pyrazole-4-carbothioamide

InChI

InChI=1S/C5H8N4S/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9)

InChI Key

IYPJVZZHXZLOKX-UHFFFAOYSA-N

SMILES

CNC(=S)C1=C(NN=C1)N

Canonical SMILES

CNC(=S)C1=C(NN=C1)N

synonyms

1H-Pyrazole-4-carbothioamide, 3-amino-N-methyl-

Origin of Product

United States

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